2-Hydroxyhex-5-ynoic acid
Overview
Description
2-Hydroxyhex-5-ynoic acid is an organic compound with the molecular formula C6H8O3 and a molecular weight of 128.13 g/mol It is characterized by the presence of a hydroxyl group (-OH) and a terminal alkyne group (-C≡C-) on a six-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxyhex-5-ynoic acid typically involves the use of starting materials such as hexynoic acid derivatives. One common method includes the hydroxylation of hex-5-ynoic acid using appropriate reagents and catalysts under controlled conditions . The reaction conditions often require specific temperatures and pH levels to ensure the selective addition of the hydroxyl group at the desired position.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods. This includes scaling up the reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyhex-5-ynoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of keto derivatives.
Reduction: The alkyne group can be reduced to form alkenes or alkanes, depending on the reagents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst can facilitate the reduction of the alkyne group.
Substitution: Nucleophiles such as halides or amines can be used in the presence of appropriate solvents and catalysts.
Major Products: The major products formed from these reactions include keto derivatives, alkenes, alkanes, and various substituted compounds, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
2-Hydroxyhex-5-ynoic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways involving hydroxylation and alkyne functional groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-hydroxyhex-5-ynoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the alkyne group can undergo addition reactions with electrophiles. These interactions can modulate the activity of enzymes and other biological molecules, leading to specific biochemical effects.
Comparison with Similar Compounds
2-Hydroxyhexanoic acid: Similar structure but lacks the alkyne group, leading to different reactivity and applications.
5-Hexynoic acid: Contains the alkyne group but lacks the hydroxyl group, resulting in distinct chemical properties.
Uniqueness: 2-Hydroxyhex-5-ynoic acid is unique due to the presence of both the hydroxyl and alkyne functional groups on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-hydroxyhex-5-ynoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-2-3-4-5(7)6(8)9/h1,5,7H,3-4H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXWMAGZVOBKLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234788-02-3 | |
Record name | 2-hydroxyhex-5-ynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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